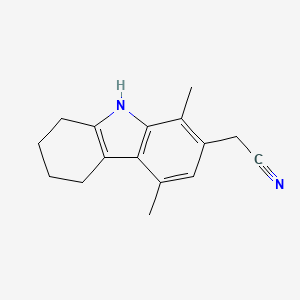
2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The compound’s structure is based on the indole structure, but with a second benzene ring fused onto the five-membered ring at the 2–3 position of indole .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the condensation of phenylhydrazine with cyclohexanone to form the corresponding imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole . This intermediate is then further reacted with acetonitrile under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of carbazole derivatives typically involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate and must be removed before anthraquinone production . Modern techniques include selective crystallization from molten coal tar at high temperature or low pressure .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Carbazole derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole: The parent compound with a similar tricyclic structure.
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide hydrochloride: A structurally related compound with a different heterocyclic ring system.
3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one: Another compound with a similar tetrahydro structure.
Uniqueness
2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
57411-97-9 |
|---|---|
Molekularformel |
C16H18N2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile |
InChI |
InChI=1S/C16H18N2/c1-10-9-12(7-8-17)11(2)16-15(10)13-5-3-4-6-14(13)18-16/h9,18H,3-7H2,1-2H3 |
InChI-Schlüssel |
PJZOTERQAQPOOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1C3=C(N2)CCCC3)C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)

![2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14627348.png)
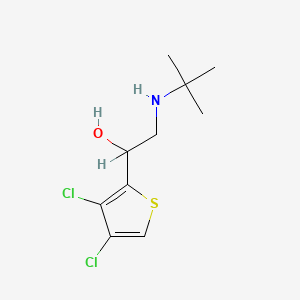
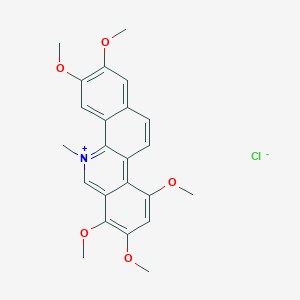


![2,2'-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde](/img/structure/B14627375.png)


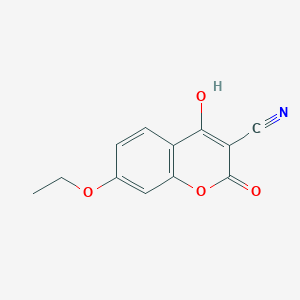
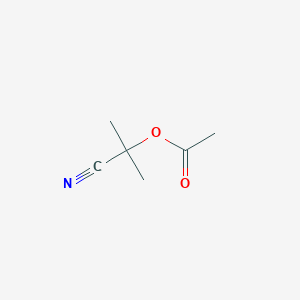
![2,4-Dichloro-6-[(dimethylamino)methyl]phenol](/img/structure/B14627417.png)
